7-Deaza-2'-deoxyxanthosine (dzaX) is a purine nucleoside analogue. [, , , , , , , , ] It serves as a substitute for thymidine (T) in the formation of specific DNA structures called triple helices. [, ] Triple helix formation is a process where a third strand of DNA binds to a double-stranded DNA molecule. DzaX is particularly important for forming a specific type of triple helix called an anti-parallel triple helix. [, ] In this configuration, the third strand of DNA, containing dzaX, binds in the opposite direction to the purine-rich strand of the target DNA.
In vivo studies: While in vitro studies have provided valuable insights into the properties and applications of dzaX, further research is needed to evaluate its efficacy and safety in biological systems. [, ]
Bioconjugation Strategies: Developing efficient bioconjugation strategies for attaching dzaX to other molecules like peptides, proteins, or nanoparticles could further expand its applications. []
Material Science Applications: The ability of dzaX dihydrate to form nanotubes [] warrants further investigation for its potential use in nanotechnology, such as creating drug delivery systems or biosensors.
7-Deaza-2'-deoxyxanthosine is a modified nucleoside that serves as an analogue of the natural nucleoside 2'-deoxyxanthosine. This compound is characterized by the substitution of nitrogen at the 7-position of the purine ring, which alters its chemical properties and biological interactions. The compound has garnered interest in molecular biology and medicinal chemistry due to its unique structural features and its potential applications in nucleic acid research and therapeutic development.
The synthesis of 7-deaza-2'-deoxyxanthosine was first reported in 1985, utilizing the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor. Subsequent methods have included deamination and demethylation routes from other pyrrolo derivatives, highlighting its versatility in synthetic applications .
7-Deaza-2'-deoxyxanthosine falls under the category of modified nucleosides, specifically purine analogues. Its classification is significant in the context of nucleic acid chemistry, where it is often studied for its effects on DNA structure and stability.
The primary method for synthesizing 7-deaza-2'-deoxyxanthosine involves the following steps:
The synthesis often employs solid-phase techniques for oligonucleotide incorporation, utilizing phosphonate chemistry to facilitate the assembly of oligonucleotides containing 7-deaza-2'-deoxyxanthosine without base protection. This approach has proven effective for generating stable triplex structures in DNA .
7-Deaza-2'-deoxyxanthosine participates in various chemical reactions typical for nucleosides, including:
The stability of the glycosidic bond in 7-deaza-2'-deoxyxanthosine is notably higher than that of its unmodified counterpart, making it less susceptible to depurination under physiological conditions .
The mechanism by which 7-deaza-2'-deoxyxanthosine exerts its effects primarily revolves around its incorporation into DNA or RNA sequences:
Studies have shown that oligonucleotides containing 7-deaza-2'-deoxyxanthosine exhibit improved thermal stability (Tm) compared to their unmodified counterparts, indicating a robust interaction with complementary sequences .
Key chemical properties include:
Relevant analyses indicate that modifications at the nitrogen position significantly alter interaction dynamics within nucleic acid structures, contributing to unique biochemical behaviors .
7-Deaza-2'-deoxyxanthosine has several important applications in scientific research:
Systematic Nomenclature: 7-Deaza-2'-deoxyxanthosine (alternatively designated 7-deaza-dX or 1-(2-deoxy-β-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione) is a synthetic deoxynucleoside analog characterized by structural perturbations in the purine scaffold. Its canonical counterpart, 2'-deoxyxanthosine (dX), features a xanthine base (a fused imidazo[4,5-d]pyrimidine system), whereas 7-deaza-dX replaces the N7 nitrogen atom at the 7-position with a carbon atom (C7), reclassifying it as a 7-deazapurine derivative [6]. This modification generates a pyrrolo[2,3-d]pyrimidine core, fundamentally altering electronic distribution and steric topology [6].
Molecular Formula and Mass: The compound has the molecular formula C₁₁H₁₃N₃O₅, with a monoisotopic mass of 267.0855 Da. Its ribose moiety retains the natural β-D-erythro-pentofuranose configuration, critical for maintaining phosphodiester backbone compatibility in oligonucleotides [6].
Key Structural Attributes:
Table 1: Atomic Composition and Bonding in 7-Deaza-2'-deoxyxanthosine
Feature | 7-Deaza-2'-deoxyxanthosine | Canonical dX |
---|---|---|
Base System | Pyrrolo[2,3-d]pyrimidine | Imidazo[4,5-d]pyrimidine |
Atom at Position 7 | CH (Carbon) | N (Nitrogen) |
Tautomeric Form (pH 7) | 2,4-Diketo | 2,6-Diketo |
pKa of N1-H | ~8.2 (estimated) | ~5.7 |
Hydrogen-Bonding Capacity:
7-Deaza-dX retains the Watson-Crick hydrogen-bonding face (donor at N1-H and acceptor at O₂/C6=O), enabling complementary base pairing with cytidine analogous to dX. However, the C7 substitution eliminates the Hoogsteen face hydrogen-bond acceptor (normally N7 in dG/dX), impairing interactions with proteins or ligands that recognize the major groove [6] [8].
Conformational and Stacking Properties:
Electronic Properties:
The electron-rich C7 carbon in 7-deaza-dX increases nucleophilicity at this position relative to N7 in dX. This facilitates electrophilic substitutions (e.g., halogenation) and alters the base’s electrostatic potential surface, diminishing major groove negative potential [6] [7].
Table 2: Functional Comparison with Canonical Purine Deoxynucleosides
Property | 7-Deaza-dX | dX | dG | dA |
---|---|---|---|---|
H-bond Donors (W-C face) | 1 (N1H) | 1 (N1H) | 1 (N1H, N2H₂) | 1 (N6H₂) |
H-bond Acceptors (W-C face) | 2 (O₂, C6=O) | 2 (O₂, C6=O) | 1 (O6, N7) | 1 (N1, N3, N7) |
Hoogsteen Face Acceptor | None (C7) | N7 | N7 | N7 |
Log P (Octanol-Water) | ~−0.8 (est.) | ~−1.2 | ~−1.5 | ~−0.9 |
Synthesis of Halogenated Analogs:
7-Deaza-dX serves as a precursor for electrophilic halogenation at C7, yielding derivatives critical for "tagging" oligonucleotides or synthesizing functionalized building blocks:
Protection Strategies for Oligonucleotide Synthesis:
Impact on Oligonucleotide Properties:
Halogenation at C7 minimally disrupts Watson-Crick pairing but enhances duplex stability when paired with hydrophobic base analogs. 7-Iodo-7-deaza-dX exhibits:
Table 3: Properties and Applications of Key Halogenated Derivatives
Derivative | Synthesis Route | Protection Scheme | Key Application |
---|---|---|---|
7-Bromo-7-deaza-dX | Br₂/AcOH or PBr₃ | N1-NPE, 5'-DMT | Sonogashira coupling; Antisense probes |
7-Iodo-7-deaza-dX | NIS/DMF or I₂/CCl₄ | N1-NPE, 5'-DMT | Fluorescent labeling; Sequencing |
7-Propyne-7-deaza-dX | Sonogashira on 7-Iodo-dX | N1-Dimethylformamidine | Duplex stabilization (ΔTm +2–4°C) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0